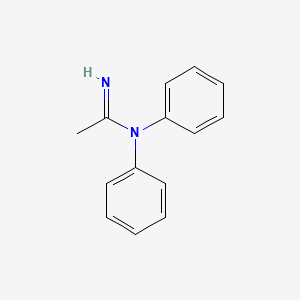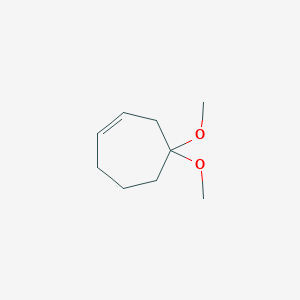
Heptene, 1,1-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptene, 1,1-dimethoxy- is an organic compound with the molecular formula C9H20O2. . This compound is a derivative of heptane, where two methoxy groups are attached to the first carbon atom. It is commonly used in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptene, 1,1-dimethoxy- can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves mixing heptanal with methanol and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of heptene, 1,1-dimethoxy- follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Heptene, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form heptane or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., sodium bromide) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptane.
Substitution: Various substituted heptanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptene, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: It can be used as a solvent or intermediate in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptene, 1,1-dimethoxy- involves its ability to act as an acetal, protecting carbonyl groups during chemical reactions The methoxy groups provide stability to the molecule, preventing unwanted side reactions
Comparación Con Compuestos Similares
Similar Compounds
Heptane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.
Heptanal: The parent aldehyde from which heptene, 1,1-dimethoxy- is derived.
1-Heptene: An unsaturated hydrocarbon with a double bond.
Uniqueness
Heptene, 1,1-dimethoxy- is unique due to its acetal structure, which provides stability and reactivity in various chemical reactions. The presence of methoxy groups makes it distinct from other similar compounds like heptane, 1,1-diethoxy-, which has ethoxy groups instead.
Propiedades
Número CAS |
72928-59-7 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4,4-dimethoxycycloheptene |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3,5H,4,6-8H2,1-2H3 |
Clave InChI |
HENLVMSJPQNNOB-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCC=CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



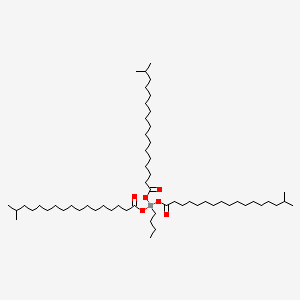
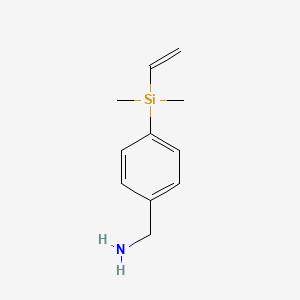
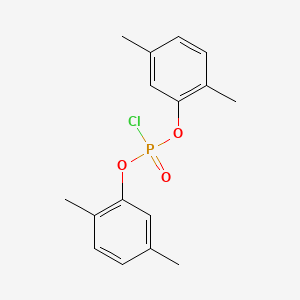

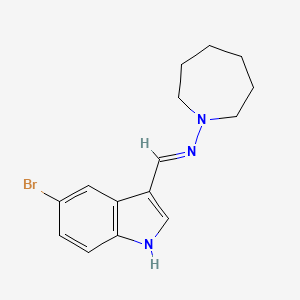



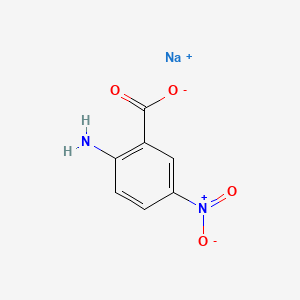

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

